molecular formula C24H30ClN3O3 B283388 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B283388
M. Wt: 444 g/mol
InChI Key: ABDOIFHZNSZWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, also known as CIP-DAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The unique structure of CIP-DAA makes it a promising candidate for the development of new drugs to treat various diseases, including cancer, Alzheimer's disease, and viral infections.

Mechanism of Action

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide works by inhibiting the activity of CK2, a protein kinase that is involved in several cellular processes. CK2 is overexpressed in many types of cancer, making it a promising target for cancer therapy. By inhibiting CK2, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide can disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. In addition to its antitumor and antiviral activity, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is its potent and selective inhibition of CK2. This makes it a promising candidate for the development of new drugs to treat various diseases. However, one of the limitations of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is its low solubility in water, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for the research and development of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide. One potential area of focus is the development of new formulations of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide that can improve its solubility and bioavailability. Another area of focus is the identification of new targets for N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, which could expand its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide in human clinical trials.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide involves several steps, including the preparation of the starting materials and the coupling reaction. The starting materials, 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline and 2-(2,4-dimethylphenoxy)acetic acid, are first prepared separately and then combined in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide.

Scientific Research Applications

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. Several studies have shown that N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide exhibits potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer cells in animal models. Additionally, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to have antiviral activity against several viruses, including HIV and HCV.

properties

Molecular Formula

C24H30ClN3O3

Molecular Weight

444 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H30ClN3O3/c1-16(2)24(30)28-11-9-27(10-12-28)21-7-6-19(14-20(21)25)26-23(29)15-31-22-8-5-17(3)13-18(22)4/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,26,29)

InChI Key

ABDOIFHZNSZWNO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl)C

Origin of Product

United States

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